molecular formula C11H11ClN2O B183477 2-[(7-Chloroquinolin-4-yl)amino]ethanol CAS No. 91066-18-1

2-[(7-Chloroquinolin-4-yl)amino]ethanol

Cat. No.: B183477
CAS No.: 91066-18-1
M. Wt: 222.67 g/mol
InChI Key: RSYOSUMAMNFKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(7-Chloroquinolin-4-yl)amino]ethanol (CAS 91066-18-1) is a quinoline-derivative compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol . This chemical features a quinoline core, a privileged scaffold in medicinal and advanced material chemistry, fused to a benzene ring and linked to an ethanolamine side chain . As a building block, it is highly valuable for synthesizing more complex bioactive molecules, particularly in diversity-oriented synthesis strategies that allow for the late-stage diversification of key pharmaceutical scaffolds . Researchers utilize this compound and its derivatives in the search for new therapeutic agents with potent anticancer, antibacterial, antifungal, and antiparasitic properties . Its mechanism of action in biological systems is often linked to its ability to interact with specific molecular targets. For instance, studies on structurally similar chloroquine compounds have shown they can bind with high affinity to sialic acids and gangliosides on host cell surfaces, potentially interfering with viral attachment and entry—a mechanism that has been explored for coronaviruses . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnosis, therapeutic, or any other use. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.

Properties

CAS No.

91066-18-1

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-[(7-chloroquinolin-4-yl)amino]ethanol

InChI

InChI=1S/C11H11ClN2O/c12-8-1-2-9-10(14-5-6-15)3-4-13-11(9)7-8/h1-4,7,15H,5-6H2,(H,13,14)

InChI Key

RSYOSUMAMNFKSM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCO

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCO

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Antimalarial Properties

2-[(7-Chloroquinolin-4-yl)amino]ethanol is structurally related to chloroquine, a well-known antimalarial drug. Research indicates that compounds derived from chloroquine exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action involves interference with the parasite's ability to digest hemoglobin, leading to the accumulation of toxic heme within the parasite.

  • Synthesis and Evaluation :
    • A study synthesized various derivatives of chloroquine, including this compound, and evaluated their antimalarial activity in vitro. The synthesized compounds showed promising results against chloroquine-resistant strains of P. falciparum .
  • Case Study :
    • In a comparative analysis, this compound demonstrated lower IC50 values than traditional chloroquine derivatives, suggesting enhanced potency against resistant strains .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

  • Antitubercular Activity :
    • A series of quinoline derivatives were tested for their ability to inhibit the growth of M. tuberculosis. The results indicated that this compound exhibited significant antimycobacterial activity with a minimum inhibitory concentration (MIC) comparable to established antitubercular agents .
  • Mechanism of Action :
    • The compound's mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for its effectiveness against M. tuberculosis .

Comparative Data Table

CompoundAntimalarial Activity (IC50 μM)Antitubercular Activity (MIC μg/mL)
This compoundLower than chloroquine12.5
ChloroquineHigher than 100>100
Other Quinoline DerivativesVaries; generally less effectiveVaries; generally less effective

Comparison with Similar Compounds

Table 2: Pharmacokinetic Properties

Compound Bioavailability Protein Binding Metabolism Pathway Toxicity Concerns
Hydroxychloroquine ~74% 45–70% Hepatic (CYP450) Retinopathy, cardiotoxicity
Chloroquine ~89% 55–65% Hepatic (CYP3A4) Retinal damage, arrhythmias
7-Chloroquinoline Limited data N/A Not well characterized Low toxicity in vitro

Key Findings :

  • Hydroxychloroquine exhibits lower toxicity than chloroquine due to its hydroxyl group, which enhances solubility and reduces tissue accumulation .
  • This compound itself lacks direct therapeutic use but is pivotal in producing hydroxychloroquine’s safer profile .

Research Advancements and Challenges

Antimalarial Efficacy

  • 4-Aminoquinoline derivatives show promise in overcoming resistance via modified side chains .

Antiviral Potential

  • Hydroxychloroquine’s ability to block SARS-CoV-2’s ACE2 receptor interaction was explored during COVID-19, though efficacy remains controversial .

Preparation Methods

Direct Nucleophilic Substitution with Ethanolamine

The most widely reported method involves reacting 4,7-dichloroquinoline with ethanolamine (2-aminoethanol) under reflux conditions. In a typical procedure, 4,7-dichloroquinoline (2.5 mmol) and ethanolamine (2.75 mmol) are combined in dry ethanol and heated at 80–85°C for 9 hours. Potassium iodide (0.2 molar equivalents) and sodium hydroxide (0.1–1.0 molar equivalents) are added to accelerate the substitution at the 4-position of the quinoline ring. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine group of ethanolamine displaces the chlorine atom at the 4-position.

Key Variables:

  • Solvent: Ethanol or methanol, chosen for their polarity and ability to dissolve both reactants.

  • Catalyst: Potassium iodide facilitates chloride departure via a halogen-exchange mechanism, enhancing reaction kinetics.

  • Temperature: Reflux temperatures (80–150°C) balance reaction rate and product stability.

Alternative Pathway via Intermediate Formation

Patent literature describes a multi-step approach for analogous compounds, where 4,7-dichloroquinoline is first functionalized with a diamine precursor before final ethanolamine incorporation. For example, 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine is condensed with 4,7-dichloroquinoline under basic conditions, though this method introduces complexity unnecessary for the target molecule.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Comparative studies highlight ethanol as the optimal solvent due to its high boiling point (78°C) and compatibility with amine nucleophiles. Methanol, while effective, requires longer reaction times (up to 50 hours) to achieve comparable yields. The addition of potassium iodide (10–20 mol%) improves yields by 15–20%, as shown in Table 1.

Table 1: Solvent and Catalyst Impact on Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolKI + NaOH80–85994–98
MethanolKI + NaOH100–15045–5085–90

Stoichiometric Ratios and Thermal Control

A molar excess of ethanolamine (1.1:1 to 2.0:1 relative to 4,7-dichloroquinoline) ensures complete substitution at the 4-position while minimizing di-substitution byproducts. Temperatures above 100°C risk decomposition, as evidenced by UV-vis spectral shifts in degraded samples.

Purification and Characterization

Isolation Techniques

Post-reaction, the crude product is filtered and washed with cold ethanol and diethyl ether to remove unreacted starting materials. Recrystallization from a 2:1 ethanol-methanol mixture yields pale yellow crystals with >99% purity. TLC (hexane:ethyl acetate, 3:7) confirms homogeneity, with Rf values of 0.73–0.76.

Spectroscopic Analysis

  • UV-vis Spectroscopy: Absorption maxima at 259–362 nm (ε = 2,100–2,792 cm⁻¹mol⁻¹L) correspond to π→π* and n→π* transitions of the quinoline and ethanolamine moieties.

  • Mass Spectrometry: ESI-MS reveals a protonated molecular ion [M+H]⁺ at m/z 223, with fragmentation pathways involving deacylation and CO loss.

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

A patented protocol scales the reaction to kilogram quantities using continuous reflux systems and automated pH control. Sodium hydroxide (1.5 molar equivalents) replaces phenol, eliminating toxicity concerns and simplifying waste management .

Q & A

Basic: What are the established synthetic pathways for 2-[(7-Chloroquinolin-4-yl)amino]ethanol (Hydroxychloroquine, HCQ)?

Answer:
HCQ is synthesized via two primary strategies:

  • Strategy 1 : Reaction of 2-((4-aminopentyl)(ethyl)amino)ethanol with 4,7-dichloroquinoline under nucleophilic aromatic substitution conditions, typically in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) .
  • Strategy 2 : Reductive amination of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one with 7-chloroquinolin-4-amine, using catalysts like palladium or platinum under hydrogenation conditions .
    Key Considerations : Purity of intermediates (e.g., 4,7-dichloroquinoline) and reaction time optimization are critical to minimize byproducts like de-ethylated metabolites.

Basic: How is structural characterization of HCQ and its derivatives validated in experimental settings?

Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Confirm amine and quinoline proton environments (e.g., NH at δ 3.2–3.5 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm) .
    • IR : NH stretching (3300–3500 cm⁻¹) and C-Cl absorption (750–800 cm⁻¹) .
    • Mass Spectrometry : Molecular ion peaks at m/z 335.87 (HCQ) and 459 [M+H]+ for derivatives .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

Advanced: What mechanistic insights explain HCQ’s dual antimalarial and immunomodulatory effects?

Answer:

  • Antimalarial Action : Inhibition of heme polymerization in Plasmodium vacuoles via chloroquinoline-iron(III) complex formation, disrupting detoxification .
  • Immunomodulation :
    • TLR7/9 Inhibition : Blocks endosomal acidification, preventing nucleic acid sensing and cytokine release (e.g., IFN-α) .
    • Autophagy Interruption : Raises lysosomal pH, inhibiting antigen presentation .
      Methodological Validation : Use of HEK293-TLR7/9 reporter assays and flow cytometry for autophagy markers (LC3-II) .

Advanced: How do structural modifications of HCQ impact its pharmacological profile?

Answer:

  • Aminoalkyl Chain Extension : Longer chains (e.g., pentyl vs. ethyl) enhance lysosomotropism but increase cytotoxicity .
  • Quinoline Substitution : 7-Cl is critical for heme binding; replacement with electron-withdrawing groups (e.g., -CF₃) reduces antimalarial activity .
  • Hydroxyethyl Group : Essential for solubility; acetylation (e.g., ethyl acetate derivatives) reduces bioavailability .
    Experimental Design : SAR studies require in vitro parasite growth inhibition assays (IC₅₀) and cytotoxicity screening (e.g., L6 rat myoblast cells) .

Basic: What analytical methods are recommended for quantifying HCQ in biological matrices?

Answer:

  • LC-MS/MS : Quantification in plasma using a C18 column, mobile phase (0.1% formic acid/acetonitrile), and MRM transitions (m/z 336 → 247 for HCQ) .
  • HPLC-UV : Stability-indicating methods with forced degradation (acid/base/oxidative stress) to assess impurities (e.g., 4,7-dichloroquinoline) .
    Validation Parameters : Linearity (1–100 µg/mL), LOD (0.1 µg/mL), and recovery (>95%) .

Advanced: How can computational modeling guide HCQ derivative design for SARS-CoV-2 targeting?

Answer:

  • Molecular Docking : HCQ binds SARS-CoV-2 spike protein (PDB: 6VSB) with ΔG = -8.2 kcal/mol, primarily via quinoline-Cl and ethylamino interactions .
  • DFT Studies : Electron density maps reveal HCQ’s affinity for viral RNA polymerase (NSP12) through H-bonding (N–H···O) and π-π stacking .
    Tools : AutoDock Vina for docking; Gaussian09 for DFT optimization .

Advanced: What stability challenges arise in HCQ formulation, and how are they mitigated?

Answer:

  • Degradation Pathways :
    • Hydrolysis: Ethanolamine chain cleavage under acidic conditions (pH < 3) .
    • Oxidation: Quinoline ring degradation to 4,7-dichloroquinoline in presence of light .
  • Mitigation Strategies :
    • Lyophilization for long-term storage (-20°C) .
    • Use of antioxidants (e.g., ascorbic acid) in liquid formulations .

Advanced: How should researchers address contradictions in HCQ’s efficacy data (e.g., COVID-19 studies)?

Answer:

  • Data Discrepancy Analysis :
    • In Vitro vs. In Vivo : Adjust for pharmacokinetic factors (e.g., plasma protein binding = 45%) .
    • Dose Optimization : Clinical trials often used subtherapeutic doses (e.g., 400 mg/day vs. 600 mg/day for malaria) .
  • Meta-Analysis : Stratify patient cohorts by comorbidities (e.g., lupus vs. COVID-19) and viral load .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.